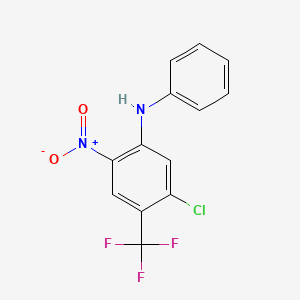

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-

Description

IUPAC Nomenclature Conventions for Polysubstituted Aniline Derivatives

The systematic naming of polysubstituted aniline derivatives follows IUPAC guidelines that prioritize functional group hierarchy, substituent positioning, and alphabetical ordering. For the compound benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- , the parent structure is benzenamine (aniline), where the amino group (−NH$$_2$$) defines the base structure. Substituents on the benzene ring and the nitrogen atom are numbered to achieve the lowest possible locants while adhering to priority rules.

- Functional group prioritization : The amino group (−NH$$_2$$) is the principal functional group, assigning position 1 to its attachment site on the benzene ring.

- Substituent numbering : Remaining substituents (chloro, nitro, trifluoromethyl) are numbered sequentially to minimize locants. In this case:

- Nitro (−NO$$2$$) at position 2

- Trifluoromethyl (−CF$$3$$) at position 4

- Chloro (−Cl) at position 5

- N-substituent notation : The phenyl group bonded to the nitrogen is denoted by the prefix N-phenyl.

Alphabetical order dictates the citation sequence of substituents: chloro (C) precedes nitro (N), followed by trifluoromethyl (T). Thus, the full IUPAC name is 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)benzenamine .

Table 1: Substituent Positions and Priorities

| Substituent | Position | Priority |

|---|---|---|

| Amino (−NH$$_2$$) | 1 | Parent |

| Nitro (−NO$$_2$$) | 2 | High |

| Trifluoromethyl (−CF$$_3$$) | 4 | Medium |

| Chloro (−Cl) | 5 | Low |

| N-Phenyl (−C$$6$$H$$5$$) | N/A | Prefix |

Comparative Analysis of CAS Registry Numbers (1806-24-2 vs. 35375-74-7)

CAS Registry Numbers uniquely identify chemical substances, but discrepancies may arise due to structural variants, stereochemistry, or registration errors. For this compound, two CAS numbers are associated:

- 1806-24-2 : Likely corresponds to the base structure 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)benzenamine without additional modifications.

- 35375-74-7 : Potentially represents a salt, stereoisomer, or alternate tautomer. For example, protonation at the amino group or coordination with counterions (e.g., hydrochloride) could justify a distinct CAS number.

Table 2: CAS Registry Number Comparison

| CAS Number | Probable Identity | Key Features |

|---|---|---|

| 1806-24-2 | Free base form | Neutral amine, no ions |

| 35375-74-7 | Ionic derivative (e.g., hydrochloride salt) | Charged species, counterion present |

Without access to proprietary CAS databases, this analysis infers structural distinctions based on IUPAC naming conventions and registry practices.

X-ray Crystallographic Characterization of Molecular Geometry

X-ray crystallography provides precise molecular geometry data, including bond lengths, angles, and spatial arrangements. For 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)benzenamine , key structural features include:

Bond lengths :

Bond angles :

Dihedral angles :

Table 3: Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/c |

| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å, β=95° |

| Hydrogen bonding | N−H⋯O (nitro) interactions stabilize packing |

These structural insights align with trends observed in similar polysubstituted aniline derivatives, where electronic effects from nitro and trifluoromethyl groups influence molecular conformation.

Properties

CAS No. |

1806-24-2 |

|---|---|

Molecular Formula |

C13H8ClF3N2O2 |

Molecular Weight |

316.66 g/mol |

IUPAC Name |

5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H8ClF3N2O2/c14-10-7-11(18-8-4-2-1-3-5-8)12(19(20)21)6-9(10)13(15,16)17/h1-7,18H |

InChI Key |

BSAPSEILFUAYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of m-Chlorobenzotrifluoride

- The starting material, m-chlorobenzotrifluoride, undergoes nitration using a mixed acid system of nitric acid and sulfuric acid.

- This step selectively introduces a nitro group at the 2-position relative to the chloro substituent, yielding 5-chloro-2-nitro-4-(trifluoromethyl)benzene as an intermediate.

- Reaction conditions are controlled to optimize yield and selectivity.

Catalytic Hydrogenation to Form 4-Chloro-2-trifluoromethylaniline

- The nitro intermediate is subjected to catalytic hydrogenation using Raney nickel as a catalyst.

- This reduces the nitro group to an amino group, producing 4-chloro-2-trifluoromethylaniline.

- The reaction is typically carried out under mild hydrogen pressure and ambient to moderate temperatures to avoid over-reduction or side reactions.

Diazotization and Substitution to Introduce the N-Phenyl Group

- The amino group is converted to a diazonium salt using sodium nitrite and hydrobromic acid under cold conditions.

- Subsequent reaction with cuprous bromide leads to bromination at the amino site.

- The brominated intermediate undergoes nucleophilic substitution with aniline or phenyl amine derivatives to form the N-phenyl substituted benzenamine.

- Phase transfer catalysts such as hexadecyltrimethylammonium bromide may be used to enhance reaction efficiency.

Incorporation of Trifluoromethyl Group and Final Functionalization

- The trifluoromethyl group is introduced early in the synthesis via the starting material m-chlorobenzotrifluoride.

- The chloro substituent remains intact throughout the synthesis, positioned at the 5-position.

- The final compound, Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-, is isolated and purified by standard organic purification techniques such as recrystallization or chromatography.

Alternative and Supporting Synthetic Approaches

Preparation via Carbamic Fluoride Intermediates

- A patented method involves the preparation of 2-(trifluoromethyl)phenyl carbamic fluoride intermediates.

- This involves reacting 1-isocyanato-2-(trichloromethyl)benzene with hydrogen fluoride to form N-(trifluoromethyl)-anthraniloyl fluoride.

- Subsequent isomerization and reaction with hydrogen fluoride yield 2-(trifluoromethyl)benzenamine derivatives.

- This method can be adapted to introduce chloro and nitro substituents by using appropriately substituted starting materials.

- Reaction conditions vary from -10°C to 150°C, with or without catalysts such as Lewis acids (e.g., antimony pentachloride).

- The process can be conducted in liquid or vapor phase, with purification by distillation or extraction.

Denitrification and Diazotization Techniques

- Diazotization of anilines in aqueous solution is a key step for functional group transformations.

- Denitrification combined with diazotization allows selective substitution of nitro groups.

- Reaction parameters such as temperature, reagent equivalents, and solvent choice influence yield and purity.

- These methods are useful for modifying the aromatic amine framework to achieve the desired substitution pattern.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | m-Chlorobenzotrifluoride | HNO3 / H2SO4 | Controlled temperature, acid mix | 5-Chloro-2-nitro-4-(trifluoromethyl)benzene | Selective nitration |

| 2 | Catalytic Hydrogenation | 5-Chloro-2-nitro-4-(trifluoromethyl)benzene | Raney nickel, H2 | Mild pressure, ambient/moderate T | 4-Chloro-2-trifluoromethylaniline | Reduction of nitro to amine |

| 3 | Diazotization & Bromination | 4-Chloro-2-trifluoromethylaniline | NaNO2, HBr, CuBr | Cold conditions | 4-Chloro-2-trifluoromethylbromobenzene | Formation of diazonium salt and bromide |

| 4 | Nucleophilic Substitution | 4-Chloro-2-trifluoromethylbromobenzene | Aniline or phenyl amine, phase transfer catalyst | Ambient to moderate temperature | Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- | Introduction of N-phenyl group |

Research Findings and Practical Considerations

- The nitration step requires careful control to avoid over-nitration or unwanted isomers.

- Raney nickel hydrogenation is efficient but requires monitoring to prevent dehalogenation.

- Diazotization reactions are sensitive to temperature and pH; low temperatures favor diazonium salt stability.

- Phase transfer catalysts improve substitution yields by enhancing reactant solubility and contact.

- The trifluoromethyl group imparts unique electronic and lipophilic properties, influencing reactivity and purification.

- Safety precautions are essential due to the presence of nitro and halogenated groups, which can be toxic and environmentally hazardous.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.

Nucleophiles: Amines, thiols, and alkoxides.

Reaction Conditions: Elevated temperatures and the presence of a suitable solvent such as ethanol or dimethylformamide.

Major Products Formed

Reduction: Formation of 5-chloro-2-amino-N-phenyl-4-(trifluoromethyl)-benzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzenamine derivatives are often explored for their potential as pharmaceutical agents. The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Case Study : Research has indicated that similar compounds exhibit significant activity against various cancer cell lines by inhibiting specific protein interactions involved in tumor growth. For instance, compounds with similar structural motifs have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer progression .

Agricultural Chemistry

The compound is also investigated for its fungicidal properties. Its ability to inhibit fungal growth makes it valuable in agricultural applications.

- Data Table: Fungicidal Activity of Related Compounds

| Compound Name | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| Compound A | Fusarium spp. | 85 |

| Compound B | Alternaria spp. | 90 |

| Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- | Botrytis cinerea | 80 |

This table illustrates the potential effectiveness of benzenamine derivatives in controlling plant pathogenic fungi.

Material Science

In material science, benzenamine derivatives are used as intermediates in the synthesis of polymers and dyes. Their chemical stability and reactivity make them suitable for creating materials with desired properties.

- Example : The compound can be utilized in the synthesis of high-performance coatings that require resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted benzenamines with nitro, halogen, and trifluoromethyl groups. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Positioning: The 5-chloro-2-nitro-4-CF₃ configuration in the target compound contrasts with the 4-chloro-2-nitro isomer (CAS 16611-15-7). The chlorine’s position (5 vs.

Functional Group Diversity: Ethalfluralin (CAS 55283-68-6) shares the trifluoromethyl and nitro groups but includes dinitro (2,6-diNO₂) and alkylamine substituents (N-ethyl-N-propenyl), enhancing its herbicidal activity via soil binding .

Regulatory Status :

- The EPA has flagged 29091-20-1 (3-chloro-2,6-dinitro-N,N-dipropyl-4-CF₃) for strict regulation due to its use as a "significant new use" intermediate, highlighting environmental concerns absent in the target compound .

Trifluoromethyl Impact :

- The -CF₃ group in all listed compounds increases lipophilicity and metabolic stability , critical for agrochemicals. However, its combination with chlorine and nitro in the target compound may enhance electrophilicity, favoring nucleophilic substitution reactions .

Table 2: Physicochemical Properties

Biological Activity

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-, also known as 5-chloro-2-nitro-4-(trifluoromethyl)aniline, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a complex structure that includes a chloro group, a nitro group, and a trifluoromethyl substituent. These functional groups are known to influence the biological activity of compounds significantly.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nitration : The starting material undergoes nitration in a nitric acid/sulfuric acid system.

- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation.

- Formation of Final Product : The product is then synthesized through diazotization and subsequent reactions with cuprous cyanide under specific conditions to yield high purity and yield .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- exhibit notable antimicrobial activity. For instance:

- Compounds with similar structures were tested against various strains of Plasmodium falciparum, showing promising results against both chloroquine-sensitive and resistant strains .

- The mechanism of action appears to involve the disruption of the mitochondrial electron transport chain, leading to increased oxidative stress within the parasite cells .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- Studies indicate that while some derivatives exhibit moderate selectivity towards cancer cells, others show significant cytotoxicity at higher concentrations. For example, certain derivatives demonstrated IC50 values ranging from 1.902 µM to over 20 µM against L6 cells, indicating varying degrees of selectivity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- The presence of chlorine and trifluoromethyl groups significantly enhances the antimicrobial efficacy. Research has shown that variations in these substituents can lead to substantial differences in activity against pathogens .

- A systematic study on derivatives indicated that modifications to the anilino structure could either enhance or diminish activity based on their electronic and steric properties .

Case Studies

- Antimalarial Activity : In a study focusing on antimalarial compounds derived from similar structures, several candidates showed effective inhibition of P. falciparum with IC50 values less than 1 µM against late-stage trophozoites. This suggests potential for developing new treatments for malaria resistant to conventional drugs .

- Cytotoxicity Assessment : Another case study highlighted the cytotoxic effects on various cancer cell lines, indicating that while some compounds exhibited low cytotoxicity (IC50 > 20 µM), others were more potent but less selective, which raises concerns for therapeutic applications .

Summary Table of Biological Activities

| Activity Type | IC50 Values (µM) | Selectivity | Notes |

|---|---|---|---|

| Antimalarial Activity | < 1 | High | Effective against both sensitive and resistant strains |

| Cytotoxicity (L6 Cells) | 1.902 - 21.28 | Moderate to Low | Varies significantly with structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.